Tebuconazole
CAS No.: 107534-96-3
Cat. No.: VC0544819
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107534-96-3 |
---|---|
Molecular Formula | C16H22ClN3O |
Molecular Weight | 307.82 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
Standard InChI | InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 |
Standard InChI Key | PXMNMQRDXWABCY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Canonical SMILES | CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Appearance | Solid powder |
Colorform | Colorless crystals |
Melting Point | 105 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Tebuconazole [(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol] belongs to the triazole chemical class, characterized by a chlorinated aromatic ring and a triazole moiety (Figure 1). The presence of both hydrophobic (chlorophenyl, dimethyl groups) and hydrophilic (triazole, hydroxyl) components confers amphiphilic properties that influence its environmental behavior .
Table 1: Key physicochemical parameters of tebuconazole
Property | Value |
---|---|
Molecular formula | C₁₆H₂₂ClN₃O |
Molecular weight | 307.82 g/mol |
Water solubility (20°C) | 36 mg/L |
Log K<sub>ow</sub> | 3.7 |
Vapor pressure (25°C) | 1.7 × 10<sup>-6</sup> Pa |
Melting point | 102-104°C |
Data source: Safety Data Sheet , EPA assessment
The moderate hydrophobicity (log K<sub>ow</sub> = 3.7) facilitates both soil adsorption and aqueous transport, contributing to its environmental persistence. X-ray crystallography studies reveal a planar triazole ring that enables π-π interactions with biological targets, while the chlorophenyl group enhances membrane permeability .
Mechanisms of Antifungal Action
Sterol Biosynthesis Inhibition
As a cytochrome P450 14α-demethylase (CYP51) inhibitor, tebuconazole disrupts ergosterol synthesis through competitive binding to the enzyme's heme iron center. This interaction prevents the conversion of lanosterol to ergosterol, compromising fungal membrane integrity . Molecular dynamics simulations demonstrate binding affinity (K<sub>i</sub>) of 2.3 nM for Fusarium graminearum CYP51, with hydrogen bonding interactions at residues Tyr136 and His310 .
Broad-Spectrum Activity
Field trials demonstrate efficacy against >60 fungal species, including:
-
Blumeria graminis (powdery mildew): EC₅₀ = 0.8 mg/L
-
Zymoseptoria tritici (leaf blotch): EC₅₀ = 1.2 mg/L
-
Botrytis cinerea (gray mold): EC₅₀ = 2.1 mg/L
Resistance management strategies recommend limiting applications to 2-3 cycles per season due to observed mutations in CYP51 (F136Y, Y464S) that reduce binding affinity by 40-60% .
Environmental Fate and Ecological Impacts
Soil Microbiome Alterations
A 2022 controlled study evaluated tebuconazole's effects on agricultural soil microbiota at four concentrations (0.1-5.0 mg/kg) :
Table 2: Microbial population changes after 60-day exposure
Parameter | Control | 0.1 mg/kg | 0.5 mg/kg | 2.5 mg/kg | 5.0 mg/kg |
---|---|---|---|---|---|
Bacteria (CFU/g ×10⁶) | 8.2 ±1.1 | 9.8 ±0.9 | 11.3 ±1.3 | 13.1 ±1.5 | 15.4 ±2.0 |
Fungi (CFU/g ×10³) | 2.1 ±0.3 | 3.8 ±0.4 | 5.2 ±0.6 | 7.9 ±0.8 | 9.3 ±1.1 |
Actinobacteria (%) | 22.4 | 18.1 | 15.3 | 12.6 | 9.8 |
Proteobacteria (%) | 31.2 | 28.9 | 27.1 | 24.3 | 21.6 |
The fungicide induced dose-dependent shifts in microbial composition:
-
5.0 mg/kg increased organotrophic bacteria 1.6-fold and fungi 3.6-fold
-
Actinobacteria abundance decreased 56% at highest dose
-
Firmicutes populations reduced 5.7% (0.1 mg/kg) to 1.7% (2.5 mg/kg)
These changes correlated with decreased β-glucosidase (27%) and dehydrogenase (34%) activity, indicating impaired nutrient cycling .
Human Toxicological Profile
Hepatic Toxicity Mechanisms
A 2021 murine study revealed tebuconazole's dose-dependent hepatotoxicity through multiple pathways :
-
Oxidative Stress: 0.06 mg/kg increased hepatic ROS 2.8-fold vs control
-
Metabolic Disruption:
-
PPAR-α expression ↓ 62%
-
LXR-α activity ↓ 41%
-
Fatty acid synthase ↑ 3.1-fold
-
-
Apoptosis Induction:
-
Caspase-3 activation ↑ 2.4-fold
-
BAX/BCL-2 ratio ↑ 3.7
-
Histopathology showed microvesicular steatosis in 83% of high-dose specimens, with portal inflammation scores increasing from 0.2 (control) to 2.8 (0.06 mg/kg) .
Regulatory Status and Exposure Limits
Current Global Regulations
Region | Agricultural MRL (ppm) | Occupational MOE Threshold |
---|---|---|
EPA (USA) | 0.05-2.5 | 100 |
EU | 0.01-1.0 | 120 |
China | 0.1-3.0 | 150 |
The EPA's 2022 draft risk assessment identified concerning MOE values for occupational handlers :
-
Open powder pouring: MOE = 1.2 (inhalation), 54 (dermal)
-
Liquid pouring: MOE = 160 (inhalation), 12 (dermal)
Mitigation strategies requiring respiratory protection (APF 25) and reduced application rates (4,500 ppm) increased MOE above thresholds .
Transformation Products and Combined Toxicity
Major Degradation Pathways
Environmental breakdown occurs via:
-
Hydroxylation: C-1 position → Tebuconazole-OH (t₁/₂ = 28d)
-
Dechlorination: → Deschloro-tebuconazole (t₁/₂ = 42d)
-
Triazole cleavage: → 1,2,4-Triazole (t₁/₂ = 14d)
In silico toxicity predictions (TEST software) indicate:
-
Tebuconazole-OH: 1.3× more hepatotoxic (LD₅₀ = 1,540 mg/kg)
-
Deschloro-tebuconazole: 2.1× greater mutagenic potential
Combined exposure models show synergistic effects:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume